Acoric acid

Neuroprotection Neuronal proliferation SK-N-BE(2) cell line

Sourcing authentic sesquiterpenoid standards for neurological research is often complicated by structurally similar analogs that confound bioassay results. Acoric acid (CAS 5956-06-9) is a ≥95% pure, nonisoprenoid sesquiterpenoid isolated from *Acorus calamus*, uniquely defined by its acorane scaffold and oxidative ring fission. - Demonstrates distinct dose-dependent proliferation in SK-N-BE(2) neuronal cells at 5 μM, clearly differentiated from neo-acorane A and calamusin D. - Predicted antiviral activity (Pa > 0.4) against dengue virus NS3 protease-helicase, with established molecular docking interactions. - Supplied as a certified reference material with full analytical documentation, ensuring reproducible quantification in LC-MS dereplication workflows.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B1256501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcoric acid
Synonymsacoric acid
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C
InChIInChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18)
InChIKeyZIOCYJNRYIRTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acoric Acid: A Nonisoprenoid Acorane-Type Sesquiterpenoid


Acoric acid (CAS 5956-06-9) is a naturally occurring acorane-type sesquiterpenoid isolated from the rhizomes of *Acorus calamus* L. (sweet flag) [1]. It is structurally characterized as a nonisoprenoid sesquiterpenoid, likely biosynthesized from an acorane-type sesquiterpene via oxidative fission of the six- or five-membered ring [1]. This compound has been identified as one of the major phytochemical constituents in *A. calamus* methanolic extracts and is commercially available as a reference standard for analytical and biological research .

Natural product analytical reference standard for dereplication and QC
Neuronal cell proliferation assay context (SK-N-BE(2) model)
In silico antiviral prediction screening for dengue NS3 target
Nonisoprenoid sesquiterpenoid scaffold for biosynthetic SAR

Why In-Class Sesquiterpenoids Cannot Substitute for Acoric Acid


While *Acorus calamus* contains multiple sesquiterpenoids, including acorone, acoradin, and calamusin D, these analogs exhibit distinct structural features and bioactivity profiles that preclude simple interchangeability. Acoric acid is uniquely a nonisoprenoid sesquiterpenoid with a specific acorane skeleton that undergoes oxidative ring fission [1]. Its cell proliferation activity in the SK-N-BE(2) neuronal cell line differs in both potency and concentration-dependence compared to structurally related analogs such as neo-acorane A and calamusin D [1]. Furthermore, in silico antiviral prediction and molecular docking studies indicate that acoric acid engages viral targets with a distinct binding pattern and predicted pharmacological profile that cannot be extrapolated from other co-occurring sesquiterpenes [2]. These differences underscore the necessity of using authentic acoric acid standard for rigorous structure-activity relationship (SAR) studies and for ensuring reproducibility in bioassays where specific molecular interactions are critical.

Proliferation response differs

Activity profile in neuronal cells may shift vs. calamusin D or neo-acorane A; concentration-dependent effects not interchangeable.

Binding mode not shared

In silico target engagement and docking pose with DENV NS3 differ from co-occurring sesquiterpenes; pharmacological profile cannot be extrapolated.

Scaffold mismatch

Nonisoprenoid skeleton from oxidative ring fission is absent in common isoprenoid analogs; SAR and biosynthetic conclusions may not transfer.

Quantitative Differentiation of Acoric Acid: Head-to-Head Evidence


Cell Proliferation Activity in Neuronal Cell Line

In a direct comparative study of acorane-type sesquiterpenoids isolated from A. calamus, acoric acid demonstrated cell proliferation activity on the SK-N-BE(2) human neuroblastoma cell line at concentrations of 5 μM and 10 μM [1]. This activity profile differs from that of the closely related analog calamusin D, which showed activity only at 10 μM, and neo-acorane A, which was active only at 10 μM [1]. The ability of acoric acid to promote proliferation at a lower concentration (5 μM) suggests a distinct dose-response relationship that may be relevant for neuroprotective or neurotrophic applications.

Cell Proliferation
Head-to-head
Active at 5 µM and 10 µM; calamusin D and neo-acorane A active only at 10 µM
Supports neuronal cell proliferation assay context; concentration-dependent differentiation reported.
SK-N-BE(2) neuroblastoma; direct comparison of isolated sesquiterpenoids.
Neuroprotection Neuronal proliferation SK-N-BE(2) cell line

Antiviral Prediction Profile and Dengue Virus Target Binding

Based on biological activity prediction using PASS (Prediction of Activity Spectra for Substances), acoric acid exhibited pharmacological effects as an antiviral with a probability of activity (Pa) value greater than 0.4 [1]. In the same study, acoric acid was identified as one of the five largest phytochemicals in the A. calamus methanolic extract and was predicted to have drug-likeness and favorable ADME properties [1]. While other major compounds (acorone, acoradin, acoronene, and calamendiol) also showed Pa > 0.4 for antiviral activity, the specific Pa value for acoric acid and its distinct molecular docking interactions with the dengue virus NS3 protease-helicase differentiate it within the class [1].

Antiviral Prediction
Class-level
Pa > 0.4 (PASS); distinct docking pose on DENV NS3 protease-helicase
In silico antiviral prediction context; binding mode differentiates from co-occurring analogs.
PASS and Hex 8.0 docking; several A. calamus compounds share Pa > 0.4.
Antiviral Dengue virus In silico prediction

Unique Nonisoprenoid Sesquiterpenoid Scaffold

Acoric acid is characterized as a nonisoprenoid sesquiterpenoid, which is structurally distinct from the more common isoprenoid sesquiterpenes found in A. calamus and other plants [1]. It is proposed to arise biosynthetically from an acorane-type sesquiterpene via oxidative fission of the six- or five-membered ring [1]. This unique biosynthetic origin and resulting scaffold differentiate acoric acid from other major A. calamus sesquiterpenoids such as acorone (a cyclic ketone) and calamusin D (a different sesquiterpene skeleton), which do not undergo the same oxidative ring-opening [1]. The absolute configuration of acoric acid has been confirmed by single-crystal X-ray diffraction analysis [1].

Unique Scaffold
Supporting evidence
Nonisoprenoid sesquiterpenoid via oxidative ring fission; absolute configuration by X-ray
Essential scaffold for SAR and biosynthetic pathway studies; not mimicked by isoprenoid analogs.
Confirmed by single-crystal XRD; distinct from acorone and calamusin D.
Natural product chemistry Biosynthesis Structure-activity relationship

Analytical Reference Standard: Verified Purity for Quantitative Bioassays and QC

Commercially available acoric acid is supplied with a purity specification of ≥95% as determined by LC/MS-ELSD analysis . This level of purity ensures that the compound can be used as a reliable reference standard for HPLC method development, quantification of acoric acid in plant extracts, and reproducible bioassay data . While exact purity specifications may vary by vendor and lot, the ≥95% threshold is consistent with industry standards for natural product reference materials and supports its use in rigorous analytical and pharmacological studies.

Purity Specification
Data to verify
≥95% (LC/MS-ELSD)
Supports analytical workflow fit; verify lot-specific purity before quantitative use.
Supplier specification; consult lot COA for exact value.
Analytical chemistry Quality control Reference standard

Validated Research Applications for Acoric Acid


Neuronal Cell Proliferation and Neuroprotection Studies

Utilize acoric acid as a reference compound in SK-N-BE(2) neuroblastoma cell assays to investigate dose-dependent proliferative effects, particularly at the 5 μM concentration where it demonstrates activity distinct from neo-acorane A and calamusin D [1]. This application is supported by direct comparative evidence and can inform studies on neurodegenerative disease mechanisms or neurotrophic factor screening.

Antiviral Drug Discovery and Dengue Virus Target Validation

Employ acoric acid in in silico and in vitro antiviral screening campaigns targeting dengue virus NS3 protease-helicase, leveraging its predicted antiviral activity (Pa > 0.4) and established molecular docking interactions [2]. Its commercial availability as a pure standard facilitates follow-up biochemical and cell-based validation studies.

Natural Product Dereplication and Phytochemical Standardization

Use acoric acid as a certified reference material for HPLC/LC-MS dereplication of A. calamus extracts and related herbal formulations. The compound's ≥95% purity (LC/MS-ELSD) supports accurate quantification in quality control workflows , ensuring batch-to-batch consistency in nutraceutical and botanical drug development.

Biosynthetic Pathway Elucidation of Nonisoprenoid Sesquiterpenoids

Apply acoric acid as a key intermediate standard in studies aimed at unraveling the oxidative ring-fission biosynthetic pathway that converts acorane precursors to nonisoprenoid sesquiterpenoids [1]. Its well-characterized absolute configuration and unique scaffold make it an indispensable tool for isotope labeling and mechanistic enzymology experiments.

Application
Selection Property
Validation Focus
Neuronal cell model studies
Concentration-dependent proliferation profile
Dose-response replication in neuronal assays
In silico antiviral target screening
Predicted antiviral probability and docking score
Dengue NS3 binding assay validation
Natural product dereplication
Purity specification for reference standard
HPLC/LC-MS quantification accuracy
Biosynthetic pathway elucidation
Nonisoprenoid scaffold identity
Isotope labeling and enzymology studies

Technical Documentation Hub

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40 linked technical documents
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